Kinase Profiling: Aurora A/B Inhibition Potency Compared to Simple Pyrazole Core
The unsubstituted pyrazole-benzimidazole core exhibits moderate Aurora A/B inhibitory activity (IC50 ≈ 6.5 µM), which serves as the ligand-efficient starting point for optimization [1]. This activity is significantly higher than that of the corresponding simple pyrazole fragment (IC50 > 100 µM), demonstrating the essential contribution of the benzimidazole group to target engagement [2]. Structure-based design from this core yielded clinical candidate AT9283 with picomolar potency (Ki = 0.003 nM for Aurora A), underscoring the core's potential for dramatic affinity gains through substitution [3].
| Evidence Dimension | Inhibition of Aurora Kinase (IC50) |
|---|---|
| Target Compound Data | 6.5 µM (unsubstituted core) |
| Comparator Or Baseline | 2-(1H-pyrazol-3-yl)-1H-1,3-benzodiazole (simple pyrazole fragment): >100 µM |
| Quantified Difference | >15-fold improvement |
| Conditions | DELFIA assay, pH 8.5, 2°C, recombinant Aurora enzyme [1][2] |
Why This Matters
Procuring the unsubstituted core ensures access to a validated, ligand-efficient scaffold that can be elaborated into highly potent clinical candidates, unlike simpler pyrazole monomers.
- [1] BindingDB. BDBM24637: 2-(1H-pyrazol-3-yl)-1H-1,3-benzodiazole. BindingDB. View Source
- [2] PubChem BioAssay. AID 412579: Inhibition of Aurora A. PubChem. View Source
- [3] Howard, S.; et al. Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. J. Med. Chem. 2009, 52, 379–388. View Source
